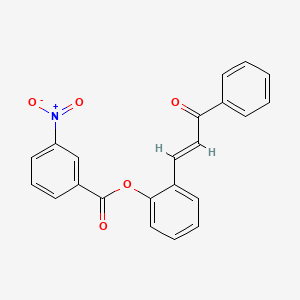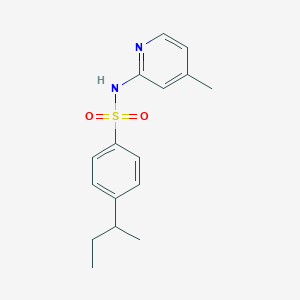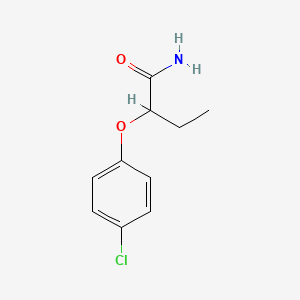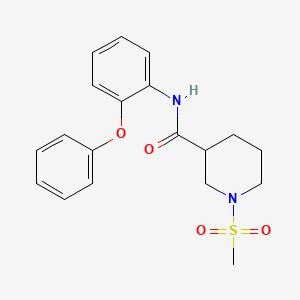
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as curcumin analog 1 (CA1) and has been synthesized through different methods.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been suggested that this compound acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has shown to be stable under various conditions. This compound has also shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer to animals or cells.
Future Directions
There are several future directions for research on 2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate. One of the future directions is to study its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another future direction is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
Synthesis Methods
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate has been synthesized through different methods, including the reaction of 3-nitrobenzoyl chloride with 2-(3-oxo-3-phenylpropen-1-yl)phenol in the presence of a base. Another method involves the reaction of 3-nitrobenzoic acid with 2-(3-oxo-3-phenylpropen-1-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
2-(3-oxo-3-phenyl-1-propen-1-yl)phenyl 3-nitrobenzoate has shown potential applications in various scientific fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models. Additionally, it has been studied for its antioxidant properties and has shown to scavenge free radicals and protect cells from oxidative damage.
properties
IUPAC Name |
[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c24-20(16-7-2-1-3-8-16)14-13-17-9-4-5-12-21(17)28-22(25)18-10-6-11-19(15-18)23(26)27/h1-15H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSNPYNTCGPPCC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-{[methyl(propyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]propanoic acid](/img/structure/B5351187.png)
![1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5351193.png)
![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B5351198.png)

![3-{[2-amino-7-(3-methylbenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}propan-1-ol](/img/structure/B5351230.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B5351243.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)

![7-acetyl-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351259.png)

![7-acetyl-6-(2-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351269.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5351272.png)
![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5351278.png)